molecular formula C18H17N3O4 B2947785 4-methyl-3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941933-12-6

4-methyl-3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2947785
CAS RN: 941933-12-6
M. Wt: 339.351
InChI Key: BUUDOUSSJYLBHO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzene ring, and a nitro group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the pyrrolidine ring, the nitro group, or the benzene ring. The exact reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The exact properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrrolidine derivatives are used in medicinal chemistry for the treatment of various diseases .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in medicinal chemistry, as well as detailed studies of its physical and chemical properties .

properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-4-5-13(11-16(12)21(24)25)18(23)19-14-6-8-15(9-7-14)20-10-2-3-17(20)22/h4-9,11H,2-3,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDOUSSJYLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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